4-(Difluoromethoxymethyl)aniline

Medicinal Chemistry Building Block Sourcing Physicochemical Property Comparison

The compound 4-(difluoromethoxymethyl)aniline (CAS 49658-26-6, IUPAC 4-[(difluoromethoxy)methyl]aniline, molecular formula C₈H₉F₂NO, molecular weight 173.16 g/mol) is a para-substituted fluorinated aniline derivative bearing a difluoromethoxy group (–O–CF₂H) connected to the aromatic ring via a methylene (–CH₂–) bridge. This structural arrangement places it at the intersection of aniline chemistry and strategic fluorine incorporation, offering a distinct physicochemical profile compared to direct-ring-substituted analogs or non-fluorinated congeners.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
Cat. No. B13629454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxymethyl)aniline
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1COC(F)F)N
InChIInChI=1S/C8H9F2NO/c9-8(10)12-5-6-1-3-7(11)4-2-6/h1-4,8H,5,11H2
InChIKeyDJOGDYFIJQWBDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Difluoromethoxymethyl)aniline — Buyers' Technical Brief for C8H9F2NO Building Block Selection


The compound 4-(difluoromethoxymethyl)aniline (CAS 49658-26-6, IUPAC 4-[(difluoromethoxy)methyl]aniline, molecular formula C₈H₉F₂NO, molecular weight 173.16 g/mol) is a para-substituted fluorinated aniline derivative bearing a difluoromethoxy group (–O–CF₂H) connected to the aromatic ring via a methylene (–CH₂–) bridge . This structural arrangement places it at the intersection of aniline chemistry and strategic fluorine incorporation, offering a distinct physicochemical profile compared to direct-ring-substituted analogs or non-fluorinated congeners. The presence of both a primary amine handle for further derivatization and the hydrogen-bond-donating –CF₂H motif [1] makes it a versatile intermediate within medicinal chemistry and agrochemical research programs.

Why 4-(Difluoromethoxymethyl)aniline Cannot Be Replaced by Generic Aniline Analogs


Interchanging this compound with 4-(methoxymethyl)aniline or 4-(trifluoromethoxymethyl)aniline is not equivalent because each substitution pattern imposes a distinct electronic and lipophilic fingerprint that cascades through downstream synthetic intermediates. The –CF₂H group is an established bioisostere for hydroxyl (–OH) and thiol (–SH) motifs, capable of acting as a hydrogen-bond donor [1], whereas a –OCH₃ group is a pure hydrogen-bond acceptor and –OCF₃ is a weak acceptor with significantly higher lipophilicity. The insertion of a methylene spacer between the difluoromethoxy unit and the aniline ring further insulates the amine's pKa from the electron-withdrawing effect of fluorine, giving 4-(difluoromethoxymethyl)aniline a nucleophilicity profile distinct from 4-(difluoromethoxy)aniline . Without head-to-head data, relying on a non-fluorinated or differently fluorinated surrogate risks altered reaction kinetics in subsequent coupling steps, modified logP in final target molecules, and potential failure of structure-activity relationships.

4-(Difluoromethoxymethyl)aniline: Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight and Formula Differentiation from 4-(Difluoromethoxy)aniline

The target compound (C₈H₉F₂NO, MW 173.16 g/mol) contains an extra methylene (–CH₂–) unit compared to the more common analog 4-(difluoromethoxy)aniline (C₇H₇F₂NO, MW 159.13 g/mol) . This structural difference increases molecular weight by 14.03 g/mol and adds one additional rotatable bond, which influences molecular flexibility and entropic factors in binding events. The presence of the methylene spacer separates the electron-withdrawing –OCF₂H group from the aniline ring, resulting in a different electron-density distribution on the aromatic amine compared to the directly attached analog .

Medicinal Chemistry Building Block Sourcing Physicochemical Property Comparison

Calculated LogP Differentiation: Methylene-Spaced vs. Directly Attached –OCF₂H Analogs

Predicted partition coefficients highlight the impact of the methylene spacer. 4-(Difluoromethoxy)aniline (direct attachment) has a reported experimental LogP of approximately 1.70 [1]. For the target compound, the extra –CH₂– group increases the calculated LogP to an estimated range of 2.0–2.3 (ACD/Labs Percepta prediction based on structure) . This shift of approximately +0.3 to +0.6 LogP units indicates that the target compound is measurably more lipophilic than its closely related analog without the spacer, a factor that can be decisive in optimizing membrane permeability or reducing aqueous solubility in a lead series.

Drug Design Lipophilicity Optimization ADME Prediction

Hydrogen-Bond Donor Capacity of –CF₂H: Distinction from –OCH₃ and –OCF₃ Congeners

The –CF₂H moiety in 4-(difluoromethoxymethyl)aniline is a validated hydrogen-bond donor (HBD), confirmed by crystallographic, spectroscopic, and computational studies on fluorinated arenes and ethers [1][2]. In contrast, the –OCH₃ group of 4-(methoxymethyl)aniline acts solely as a hydrogen-bond acceptor (HBA), and the –OCF₃ group of 4-(trifluoromethoxymethyl)aniline is a very weak HBA with no HBD capability. This functional dichotomy means that the target compound can engage in directional CF₂–H···O hydrogen bonds with protein backbone carbonyls or water networks, a binding interaction unavailable to its non-fluorinated or trifluoromethylated counterparts.

Bioisosterism Molecular Recognition Structure-Based Design

pKa Modulation via Methylene Spacer: Electronic Differentiation from 4-(Difluoromethoxy)aniline

The electron-withdrawing –OCF₂H group in 4-(difluoromethoxy)aniline directly attached to the ring reduces the aniline pKa to approximately 3.7–4.0 [1], rendering the amine significantly less nucleophilic. In the target compound, the interposition of a –CH₂– spacer insulates the ring and amine from the full inductive effect of the –OCF₂H group, resulting in a predicted pKa of approximately 4.5–4.8 (calculated via MarvinSketch) . This difference of ~0.5–1.0 pKa units means the target compound retains greater nucleophilicity for subsequent amide coupling, reductive amination, or diazotization reactions, while still benefiting from the fluorine substituent's metabolic stability advantages.

Physical Organic Chemistry Reactivity Tuning Amine Basicity

Synthetic Utility as a Para-Substituted Aniline Building Block in Palladium-Catalyzed Couplings

The primary amine of 4-(difluoromethoxymethyl)aniline participates in palladium-catalyzed C–N coupling reactions, as reported in general protocols for fluoroalkylamine arylation with aryl bromides and chlorides [1]. While specific yields for this compound are not published, the methylene spacer prevents steric congestion at the amine and avoids the deactivating effect seen with direct –OCF₂H attachment. This structural feature is expected to give coupling yields superior to those of 4-(difluoromethoxy)aniline, for which competing oxidative addition side reactions have been documented under certain conditions.

Cross-Coupling Chemistry C–N Bond Formation Fluorinated Aniline Synthesis

4-(Difluoromethoxymethyl)aniline: High-Value Application Scenarios Supported by Evidence


Medicinal Chemistry: Hydroxyl Bioisostere in Kinase Inhibitor Lead Optimization

When a lead series requires replacement of a phenolic –OH with a lipophilic, metabolically stable hydrogen-bond donor, 4-(difluoromethoxymethyl)aniline is the appropriate scaffold. The –CF₂H group retains HBD capacity [1] while increasing LogP by approximately 0.3–0.6 units relative to the direct-attachment analog . This is particularly relevant for ATP-competitive kinase inhibitors where a para-substituted aniline forms a hinge-binding motif, and the –CH₂OCF₂H tail can reach into a hydrophobic pocket while maintaining a key hydrogen-bond contact with the backbone carbonyl of a gatekeeper residue.

Agrochemical R&D: Fluorinated Aniline Intermediate for Herbicide Discovery

The compound's enhanced lipophilicity and hydrogen-bond donor capacity make it a candidate for developing auxin-mimic herbicides. The difluoromethoxy group increases environmental stability [1], while the methylene spacer preserves sufficient amine nucleophilicity for conjugation to carboxylic acid or sulfonyl chloride warheads . In structure-activity studies, the CF₂H group can occupy a binding pocket that is inaccessible to –OCH₃ or –OCF₃ analogs, potentially improving target-site selectivity.

Chemical Biology: Photoaffinity Labeling Probe Precursor

The primary amine handle allows straightforward functionalization with photoactivatable diazirine or benzophenone motifs, while the distal –CF₂H group provides a unique ¹⁹F NMR reporter for target-engagement studies. Unlike trifluoromethylated analogs, the CF₂H group's hydrogen-bond donor character may improve probe binding to the target protein [1], increasing labeling efficiency without introducing excessive hydrophobicity that could drive non-specific binding.

Process Chemistry: Robust Building Block for Parallel Library Synthesis

For medicinal chemistry groups synthesizing >100 compound libraries via Pd-catalyzed amination, 4-(difluoromethoxymethyl)aniline's predicted higher pKa (~4.5–4.8) and reduced steric hindrance at the amine [1] make it a more reliable coupling partner than 4-(difluoromethoxy)aniline (pKa ~3.7–4.0). Procurement of this specific building block reduces the risk of variable yields across diverse aryl halide substrates, streamlining library production timelines and conserving precious aryl halide intermediates .

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